6-Morpholinopyridin-3-amine dihydrochloride
Overview
Description
6-Morpholinopyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3O . It is widely used in scientific research due to its unique properties, including applications in drug discovery and catalysis.
Synthesis Analysis
The synthesis of compounds similar to 6-Morpholinopyridin-3-amine dihydrochloride has been reported in the literature. For instance, the optimization of a high-throughput screening lead, 4-amino-7-aryl-substituted pteridine, led to the identification of a compound with a similar structure . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of 6-Morpholinopyridin-3-amine dihydrochloride is characterized by an average mass of 252.141 Da and a monoisotopic mass of 251.059219 Da .Chemical Reactions Analysis
Amines, such as 6-Morpholinopyridin-3-amine, are good nucleophiles and can react with various groups. For example, they can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . They can also react with acid chlorides to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Morpholinopyridin-3-amine dihydrochloride include a molecular formula of C9H15Cl2N3O, an average mass of 252.141 Da, and a monoisotopic mass of 251.059219 Da .Scientific Research Applications
Synthesis and Characterization
6-Morpholinopyridin-3-amine dihydrochloride serves as a precursor or component in the synthesis of complex chemical structures. It has been used in the synthesis and spectroscopic characterization of various compounds, including Co(III) complexes (Amirnasr et al., 2001), demonstrating its versatility in forming structures with potential catalytic and material applications.
Biological Activities and Applications
This compound has also been explored for its biological activities. Notably, derivatives of 6-morpholinopyridin-3-amine have been studied for their antimicrobial and antiurease activities (Bektaş et al., 2012), indicating potential applications in developing new antimicrobial agents.
Material Science and Sensor Development
In material science and sensor development, derivatives of 6-morpholinopyridin-3-amine have been utilized in creating fluorescent chemosensors for detecting nerve agent mimics (Cai et al., 2017). These applications underscore the compound's utility in developing sensitive detection methods for hazardous substances.
Photophysical Properties
The compound and its derivatives have been investigated for their photophysical properties and interactions with biomolecules, offering insights into their potential use in bioimaging and molecular diagnostics (Bonacorso et al., 2018). These studies highlight the compound's role in developing novel diagnostic tools and therapeutic agents.
Safety and Hazards
properties
IUPAC Name |
6-morpholin-4-ylpyridin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12;;/h1-2,7H,3-6,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWQGDCLSDZZIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Morpholinopyridin-3-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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